

# A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetone (CAS 776-99-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetone

Cat. No.: B057033

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,4-Dimethoxyphenylacetone**, a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. This document outlines its physicochemical properties, spectroscopic data, detailed synthesis protocols, and notable chemical reactions and applications, with a particular focus on its role in drug development.

## Physicochemical and Spectroscopic Data

**3,4-Dimethoxyphenylacetone**, also known as Veratone, is a light yellow to brown viscous liquid with a characteristic sweet or acetone-like odor.<sup>[1][2]</sup> It is soluble in organic solvents but sparingly soluble to insoluble in water.<sup>[2][3]</sup>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,4-Dimethoxyphenylacetone**. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be attributed to variations in purity and measurement conditions.

Property	Value	Source(s)
CAS Number	776-99-8	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[4][5]
Molecular Weight	194.23 g/mol	[4][6]
Appearance	Light yellow to yellow to orange clear liquid	[7]
Melting Point	136-139 °C	[8]
Boiling Point	154-158 °C (12 mmHg); 167 °C (17 mmHg); 118 °C (0.4 mmHg)	[7][8][9]
Density	1.115 g/mL at 25 °C; 1.12 g/cm <sup>3</sup> (20/20)	[7][8]
Refractive Index	n <sub>20/D</sub> 1.5358	[7][8]
Solubility	Insoluble in water	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3,4-Dimethoxyphenylacetone**. The following tables summarize its key spectral data.

<sup>1</sup>H NMR (89.56 MHz, CDCl<sub>3</sub>)

Assignment	Chemical Shift (ppm)
Aromatic-H	6.82
Aromatic-H	6.76
Aromatic-H	6.71
OCH <sub>3</sub>	3.856
CH <sub>2</sub>	3.624
CH <sub>3</sub> (Ketone)	2.140
Source: ChemicalBook[10]	

<sup>13</sup>C NMR

Assignment	Chemical Shift (ppm)
C=O	206.9
Aromatic C-O	148.9
Aromatic C-O	147.6
Aromatic C	126.9
Aromatic CH	121.3
Aromatic CH	112.3
Aromatic CH	111.4
OCH <sub>3</sub>	55.9
OCH <sub>3</sub>	55.8
CH <sub>2</sub>	49.3
CH <sub>3</sub>	29.2
Source: Inferred from typical chemical shifts and related compounds.	

## Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Key Fragment
194	18.7%	[M] <sup>+</sup> (Molecular Ion)
151	100%	[M - CH <sub>3</sub> CO] <sup>+</sup>
107	10.6%	

Source: ChemicalBook, NIST

WebBook[[10](#)][[11](#)]

## Synthesis of 3,4-Dimethoxyphenylacetone

Several synthetic routes to **3,4-Dimethoxyphenylacetone** have been reported, starting from readily available precursors. Below are detailed protocols for some of the most common and efficient methods.

## Wacker Oxidation of Methyl Eugenol

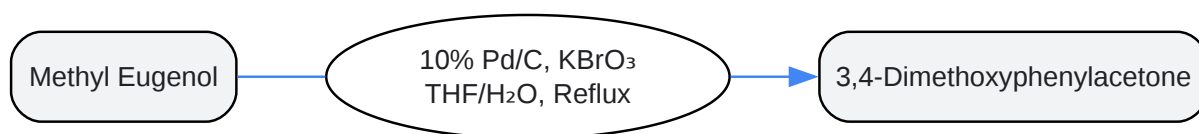
This method utilizes a palladium-catalyzed oxidation of the olefin in methyl eugenol to yield the desired ketone.

### Experimental Protocol:

- To a solution of methyl eugenol (1 mmol) in a 4:1 mixture of tetrahydrofuran (THF) and water (15 mL), add 10% Palladium on activated carbon (Pd/C) (0.05 mmol) and potassium bromate (KBrO<sub>3</sub>) (3 mmol).
- Heat the reaction mixture to reflux temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with water and filter through Whatman 40 filter paper.
- Extract the filtrate with ethyl acetate.

- Combine the organic layers, wash sequentially with water, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude residue by column chromatography to obtain **3,4-Dimethoxyphenylacetone**.

Source: ChemicalBook[4]



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Synthesis of **3,4-Dimethoxyphenylacetone** via Wacker Oxidation.

## Synthesis from Veratraldehyde via the Darzens Reaction

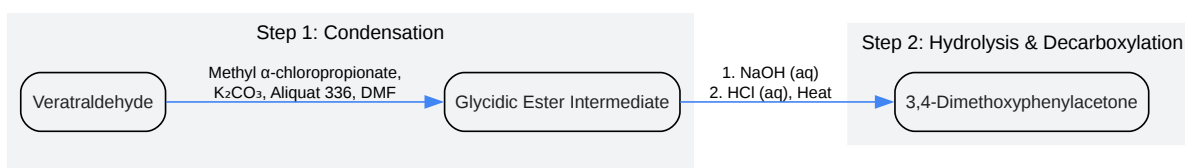
This route involves the condensation of veratraldehyde with an  $\alpha$ -halo ester to form a glycidic ester, which is then hydrolyzed and decarboxylated.

Experimental Protocol:

- Prepare a suspension of anhydrous potassium carbonate (6.9 g, 50 mmol) in dimethylformamide (DMF) (7.8 ml, 100 mmol) containing veratraldehyde (4.15 g, 25 mmol), methyl  $\alpha$ -chloropropionate (3.8 ml, 35 mmol), and Aliquat 336 (0.5 g, 1.25 mmol).
- Stir the suspension vigorously under a nitrogen atmosphere at 40°C for 46 hours.
- Monitor the reaction for the formation of the glycidic ester.
- Process the reaction mixture and extract with ether.
- Stir the ethereal solution containing the glycidic ester at room temperature with 50% aqueous sodium hydroxide (NaOH) (4 ml).
- After the initial vigorous reaction subsides (approximately 10 minutes), add water (50 ml).

- Separate the aqueous solution, acidify with hydrochloric acid (HCl) to pH 1, and stir at 40°C until the evolution of carbon dioxide ceases.
- Extract the oily product with ether (30 ml) and dry the ethereal phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Evaporate the solvent to yield crude **3,4-Dimethoxyphenylacetone**.

Source: The Hive Novel Discourse[12]



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Two-step synthesis from Veratraldehyde via Darzens Reaction.

## Chemical Reactions and Applications

**3,4-Dimethoxyphenylacetone** is a versatile intermediate in organic synthesis, primarily utilized for the construction of more complex molecules.

### Synthesis of Methyldopa

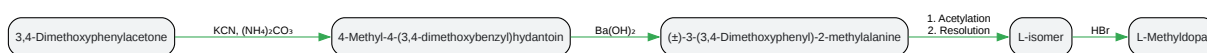
One of the most significant applications of **3,4-Dimethoxyphenylacetone** is its use as a precursor in the synthesis of Methyldopa, an important antihypertensive agent.[13][14] The synthesis involves a multi-step process starting with a Strecker-Zelinski reaction.

Synthetic Pathway Outline:

- **Hydantoin Formation:** **3,4-Dimethoxyphenylacetone** undergoes a Strecker-Zelinski reaction with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

- Hydrolysis: The hydantoin intermediate is hydrolyzed, typically using barium hydroxide, to yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.
- Resolution: The racemic mixture is acetylated at the amino group and then resolved using a chiral amine, such as (-)-1-phenylethylamine, to isolate the desired L-isomer.
- Demethylation and Deprotection: The isolated isomer is treated with a strong acid, like hydrobromic acid, to simultaneously cleave the methoxy ether groups to hydroxyls and remove the acetyl protecting group, yielding L-Methyldopa.

Source: ChemicalBook[5]



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Synthetic pathway to L-Methyldopa from **3,4-Dimethoxyphenylacetone**.

## Role in Medicinal Chemistry and Drug Discovery

The 3,4-dimethoxyphenyl moiety present in this compound is of significant interest in drug design. Studies have shown that compounds containing this motif often exhibit excellent metabolic stability and favorable absorption profiles.[15] This makes **3,4-Dimethoxyphenylacetone** a valuable building block for the synthesis of novel therapeutic agents. For instance, rational structure-based design has utilized this structural feature in the development of potent and orally available cathepsin K inhibitors.[15]

## Biological Activity and Pharmacokinetics

While there is limited information on the specific biological activity of **3,4-Dimethoxyphenylacetone** itself, its prevalence in the structure of pharmacologically active compounds highlights its importance. The 3,4-dimethoxy substitution on the phenyl ring can influence the pharmacokinetic properties of a molecule, often leading to improved metabolic stability.[15] However, it is also noted that this motif can carry a risk of forming reactive metabolites, a factor that must be considered during the drug development process.[15]

## Conclusion

**3,4-Dimethoxyphenylacetone** (CAS 776-99-8) is a pivotal chemical intermediate with well-established synthetic routes and significant applications, most notably in the production of the antihypertensive drug Methyldopa. Its structural features, particularly the 3,4-dimethoxyphenyl group, make it a valuable synthon in medicinal chemistry for developing new drug candidates with potentially favorable pharmacokinetic profiles. This guide provides essential technical information to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this versatile compound.

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Email: [info@benchchem.com](mailto:info@benchchem.com)